(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride
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Overview
Description
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a dimethylamino group at the third position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-dimethylaminopyrrolidine.
Benzylation: The ®-3-dimethylaminopyrrolidine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain ®-1-Benzyl-3-dimethylaminopyrrolidine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-3-dimethylaminopyrrolidine.
Reduction: ®-3-dimethylaminopyrrolidine.
Substitution: Benzyl azide or benzyl thiol derivatives.
Scientific Research Applications
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the dimethylamino group modulates its electronic properties. This dual functionality allows the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Benzyl-3-dimethylaminopyrrolidine: The non-chiral version of the compound.
1-Benzyl-3-aminopyrrolidine: Lacks the dimethylamino group, resulting in different reactivity.
Uniqueness
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The presence of both benzyl and dimethylamino groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H22Cl2N2 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H |
InChI Key |
QFYKJDHVUCCZDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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